N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline
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Overview
Description
N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyloxybenzylidene group attached to an aniline moiety with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline typically involves the condensation reaction between 4-benzyloxybenzaldehyde and 2-trifluoromethylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-Benzyloxybenzaldehyde+2-Trifluoromethylaniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzylidene group can form hydrogen bonds or hydrophobic interactions with target proteins, while the trifluoromethyl group can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Benzyloxybenzylidene)-4-fluoroaniline
- N-(4-Benzyloxybenzylidene)-4-ethylaniline
- N-(4-Benzyloxybenzylidene)-4-hydroxyaniline
Uniqueness
N-(4-Benzyloxybenzylidene)-2-trifluoromethylaniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
CAS No. |
70627-56-4 |
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Molecular Formula |
C21H16F3NO |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C21H16F3NO/c22-21(23,24)19-8-4-5-9-20(19)25-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2 |
InChI Key |
SVKKDJPGYCKAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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